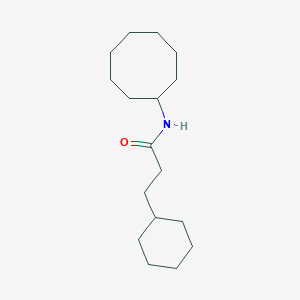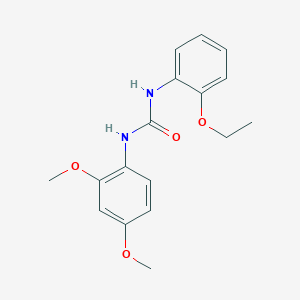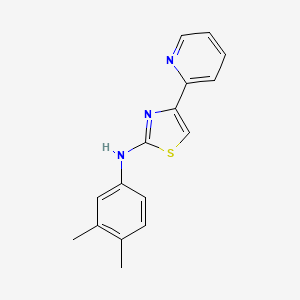![molecular formula C18H20N2O2 B5784598 N-[2-(butyrylamino)phenyl]-2-methylbenzamide](/img/structure/B5784598.png)
N-[2-(butyrylamino)phenyl]-2-methylbenzamide
- Haga clic en CONSULTA RÁPIDA para recibir una cotización de nuestro equipo de expertos.
- Con productos de calidad a un precio COMPETITIVO, puede centrarse más en su investigación.
Descripción general
Descripción
N-[2-(butyrylamino)phenyl]-2-methylbenzamide, also known as BPN14770, is a small molecule drug that has shown promising results in preclinical studies for the treatment of various neurological disorders.
Mecanismo De Acción
N-[2-(butyrylamino)phenyl]-2-methylbenzamide is a selective inhibitor of phosphodiesterase-4D (PDE4D), an enzyme that plays a crucial role in the regulation of cyclic adenosine monophosphate (cAMP) signaling pathway. By inhibiting PDE4D, N-[2-(butyrylamino)phenyl]-2-methylbenzamide increases the levels of cAMP, which in turn activates protein kinase A (PKA) and cAMP response element-binding protein (CREB) signaling pathways. These pathways are involved in the regulation of synaptic plasticity, neuroprotection, and inflammation.
Biochemical and Physiological Effects:
N-[2-(butyrylamino)phenyl]-2-methylbenzamide has been shown to increase the levels of cAMP and activate PKA and CREB signaling pathways in the brain. These effects are associated with improved cognitive function, enhanced synaptic plasticity, and reduced inflammation in animal models of neurological disorders. N-[2-(butyrylamino)phenyl]-2-methylbenzamide has also shown neuroprotective effects in vitro and in vivo.
Ventajas Y Limitaciones Para Experimentos De Laboratorio
N-[2-(butyrylamino)phenyl]-2-methylbenzamide has several advantages for lab experiments. It is a small molecule drug that can easily penetrate the blood-brain barrier and target PDE4D in the brain. N-[2-(butyrylamino)phenyl]-2-methylbenzamide has also shown good pharmacokinetic properties such as high oral bioavailability and long half-life in animal models. However, N-[2-(butyrylamino)phenyl]-2-methylbenzamide has some limitations for lab experiments. It is a relatively new drug that has not yet been tested in human clinical trials. The long-term safety and efficacy of N-[2-(butyrylamino)phenyl]-2-methylbenzamide need to be further investigated.
Direcciones Futuras
There are several future directions for the research on N-[2-(butyrylamino)phenyl]-2-methylbenzamide. First, the safety and efficacy of N-[2-(butyrylamino)phenyl]-2-methylbenzamide need to be tested in human clinical trials. Second, the potential therapeutic effects of N-[2-(butyrylamino)phenyl]-2-methylbenzamide in other neurological disorders such as Parkinson's disease and Huntington's disease need to be investigated. Third, the molecular mechanisms underlying the neuroprotective effects of N-[2-(butyrylamino)phenyl]-2-methylbenzamide need to be further elucidated. Fourth, the development of more potent and selective PDE4D inhibitors based on the structure of N-[2-(butyrylamino)phenyl]-2-methylbenzamide is a promising direction for the discovery of new drugs for the treatment of neurological disorders.
Métodos De Síntesis
The synthesis of N-[2-(butyrylamino)phenyl]-2-methylbenzamide involves a series of chemical reactions that start with the condensation of 2-aminobenzamide with butyryl chloride to yield N-(butyryl)-2-aminobenzamide. This intermediate compound is then coupled with 2-bromo-4-methylphenylboronic acid using palladium-catalyzed Suzuki-Miyaura cross-coupling reaction to yield N-[2-(butyrylamino)phenyl]-2-methylbenzamide. The final product is purified using column chromatography and characterized using various analytical techniques such as NMR spectroscopy and mass spectrometry.
Aplicaciones Científicas De Investigación
N-[2-(butyrylamino)phenyl]-2-methylbenzamide has been extensively studied for its potential therapeutic effects in various neurological disorders such as Alzheimer's disease, Fragile X syndrome, and schizophrenia. Preclinical studies have shown that N-[2-(butyrylamino)phenyl]-2-methylbenzamide can improve cognitive function, reduce inflammation, and enhance synaptic plasticity in animal models of these diseases. N-[2-(butyrylamino)phenyl]-2-methylbenzamide has also shown neuroprotective effects in vitro and in vivo.
Propiedades
IUPAC Name |
N-[2-(butanoylamino)phenyl]-2-methylbenzamide |
Source


|
|---|---|---|
| Details | Computed by LexiChem 2.6.6 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C18H20N2O2/c1-3-8-17(21)19-15-11-6-7-12-16(15)20-18(22)14-10-5-4-9-13(14)2/h4-7,9-12H,3,8H2,1-2H3,(H,19,21)(H,20,22) |
Source


|
| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
YIOIEPKEBOCURW-UHFFFAOYSA-N |
Source


|
| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CCCC(=O)NC1=CC=CC=C1NC(=O)C2=CC=CC=C2C |
Source


|
| Details | Computed by OEChem 2.1.5 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C18H20N2O2 |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
296.4 g/mol |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Product Name |
N-[2-(butanoylamino)phenyl]-2-methylbenzamide | |
Descargo de responsabilidad e información sobre productos de investigación in vitro
Tenga en cuenta que todos los artículos e información de productos presentados en BenchChem están destinados únicamente con fines informativos. Los productos disponibles para la compra en BenchChem están diseñados específicamente para estudios in vitro, que se realizan fuera de organismos vivos. Los estudios in vitro, derivados del término latino "in vidrio", involucran experimentos realizados en entornos de laboratorio controlados utilizando células o tejidos. Es importante tener en cuenta que estos productos no se clasifican como medicamentos y no han recibido la aprobación de la FDA para la prevención, tratamiento o cura de ninguna condición médica, dolencia o enfermedad. Debemos enfatizar que cualquier forma de introducción corporal de estos productos en humanos o animales está estrictamente prohibida por ley. Es esencial adherirse a estas pautas para garantizar el cumplimiento de los estándares legales y éticos en la investigación y experimentación.

![5-[(1-azepanylmethylene)amino]-1-methyl-1H-pyrazole-4-carbonitrile](/img/structure/B5784517.png)
![1-[(4-bromobenzyl)oxy]-2-(2-nitrovinyl)benzene](/img/structure/B5784522.png)
![N-[(2-hydroxy-6-methoxy-3-quinolinyl)methyl]-N,2,2-trimethylpropanamide](/img/structure/B5784526.png)
![2-(4-chlorophenyl)-4-hydroxy-3,3-dimethyl-1,4-diazaspiro[4.5]dec-1-en-6-one oxime 1-oxide](/img/structure/B5784533.png)

![3-cyclopentyl-N-[3-(4-pyridinylmethyl)phenyl]propanamide](/img/structure/B5784556.png)

![2-(2-chlorophenyl)-6,7,8,9-tetrahydro-4H,5H-cyclohepta[4,5]thieno[2,3-d][1,3]oxazin-4-one](/img/structure/B5784574.png)



![4-[(cyclopropylcarbonyl)amino]-N-(5-methyl-3-isoxazolyl)benzamide](/img/structure/B5784613.png)

![2-(3,4-dichlorophenyl)-N'-[(4-nitrobenzoyl)oxy]ethanimidamide](/img/structure/B5784623.png)